S-benzyl ethanethioate
Overview
Description
It is a colorless to pale yellow liquid that is soluble in many organic solvents such as ethanol, ether, and benzene . This compound is primarily used as a chemical reagent in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
A common preparation method for S-benzyl ethanethioate involves the reaction of benzyl acetate with sodium hydrosulfide in an alcohol solvent . The reaction conditions typically include stirring the mixture at room temperature and then purifying the product through standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including the use of continuous flow reactors to ensure consistent product quality and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
S-benzyl ethanethioate undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert this compound into sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound into thiols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the thioacetate group with other functional groups using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in an inert atmosphere such as nitrogen or argon.
Substitution: Alkyl halides; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thioacetates
Scientific Research Applications
S-benzyl ethanethioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions involving sulfur-containing groups.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and delivery systems.
Mechanism of Action
The mechanism of action of S-benzyl ethanethioate involves its interaction with molecular targets through its thioacetate group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The specific pathways and molecular targets depend on the type of reaction and the conditions used. For example, in oxidation reactions, the thioacetate group can be converted into sulfoxides or sulfones, which may have different biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: Similar in structure but lacks the sulfur atom, making it less reactive in certain types of chemical reactions.
Thiophenol: Contains a thiol group instead of a thioacetate group, leading to different reactivity and applications.
Methyl thioacetate: Similar in structure but with a methyl group instead of a benzyl group, affecting its solubility and reactivity.
Uniqueness
S-benzyl ethanethioate is unique due to its combination of a benzyl group and a thioacetate group, which provides specific reactivity patterns and applications not found in other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in both research and industrial settings .
Properties
IUPAC Name |
S-benzyl ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLIUJWBXPIGCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448331 | |
Record name | S-Benzyl ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32362-99-5 | |
Record name | S-Benzyl ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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